molecular formula C8H5IN2 B1454157 6-Iodoquinazoline CAS No. 848841-54-3

6-Iodoquinazoline

Cat. No. B1454157
M. Wt: 256.04 g/mol
InChI Key: BLJDQJLSUDXUGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Iodoquinazoline derivatives has been reported in several studies . For instance, one study described the design and synthesis of 15 new 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors . Another study reported the synthesis of 4-chloro-6-iodoquinazoline .


Molecular Structure Analysis

The molecular structure of 6-Iodoquinazoline consists of a quinazoline core with an iodine atom at the 6-position . The structure of this compound has been confirmed using spectral data .


Chemical Reactions Analysis

6-Iodoquinazoline can undergo various chemical reactions. For example, it can be used as a starting material for the synthesis of other compounds . In one study, amination of 4-chloro-2-(furan-2-yl)-6-iodoquinazoline with isopropylamine in propan-2-ol followed by Suzuki-Miyaura cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazoline with arylboronic acids in the presence of palladium acetate and potassium carbonate in aqueous dioxane under reflux was reported .


Physical And Chemical Properties Analysis

6-Iodoquinazoline has a boiling point of 329.1°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation of Antifungal Activity : 6-Iodoquinazoline derivatives demonstrate notable antifungal properties. A study by El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives, which were preliminarily evaluated for their fungicidal activities (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
  • Antimicrobial Screening of Quinazoline Derivatives : Research by Mosaad et al. (2004) found that 2-(4-chlorophenyl)-6-iodoquinazoline derivatives displayed significant activity against various strains of bacteria and fungi (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004).
  • Broad-Spectrum Antimicrobial Activity : Alafeefy et al. (2011) synthesized a series of 6-iodo-2-thienylquinazolin-4(3H)-one and its analogs, observing remarkable broad-spectrum antimicrobial activity (Alafeefy, El-Azab, Mohamed, Bakhat, & Abdel-Hamid, 2011).

Antitumor Activity

  • In Vitro Cytotoxic Activity : A 2022 study by Pérez-Fehrmann et al. evaluated the cytotoxic activity of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives on human cancer cell lines, finding several compounds with significant activity (Pérez-Fehrmann, Kesternich, Puelles, Quezada, Salazar, Christen, Castillo, Cárcamo, Castro-Alvarez, & Nelson, 2022).
  • Synthesis and Antitumor Evaluation : Another study by Hekal & Abu El‐Azm (2018) synthesized 6-iodo-2-undecylquinazolin-4(3H)-ones and evaluated their antitumor activity against various human tumor cell lines, with some compounds showing broad-spectrum antitumor activity (Hekal & Abu El‐Azm, 2018).

Safety And Hazards

6-Iodoquinazoline is associated with certain safety hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDQJLSUDXUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700830
Record name 6-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoquinazoline

CAS RN

848841-54-3
Record name 6-Iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
AM Alafeefy, AS El-Azab, MA Mohamed… - Journal of Saudi …, 2011 - Elsevier
A new series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs were prepared and screened for their antimicrobial activity. Compounds 4, 8, 14 and 24 showed …
Number of citations: 28 www.sciencedirect.com
MJ Mphahlele, HK Paumo, L Rhyman, P Ramasami - Molecules, 2015 - mdpi.com
The reactivity of the 2-aryl-4-chloro-6-iodoquinazolines towards palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, …
Number of citations: 17 www.mdpi.com
AS El-Azab, AA Kadi, AM Alafeefy, SG Abdel-Hamide - Sci Pharm, 1996 - researchgate.net
Two new series of 6-iodo-2, 4-dithio-4 (3H) quinazoline (2-9) and 6-iodo-2-thio-4-oxo-quinazoline (10-21) were prepared and screened for their antimicrobial activity. Compounds 10, …
Number of citations: 2 www.researchgate.net
MD Gaul, Y Guo, K Affleck, GS Cockerill… - Bioorganic & medicinal …, 2003 - Elsevier
… Treatment of 4-chloro-6-iodoquinazoline 8 with the appropriately substituted anilines in warm isopropanol afforded the 4-anilino-6-iodoquinazoline in high yields (>80%) using a simple …
Number of citations: 63 www.sciencedirect.com
NV Harris, C Smith, K Bowden - Synlett, 1990 - thieme-connect.com
… The Heck reaction between 2,4-diamino-6-iodoquinazoline and methyl 4-ethynylbenzoate gives 2,4-diamino-6-[(4-methoxycarbonylphenyl)ethynyl] quinazoline in high yield. This …
Number of citations: 9 www.thieme-connect.com
AG Nerkar, L Shinde, S Sawant - researchgate.net
… stirring for 6-8 hours to get 6iodoquinazoline-2,4(1H,3H)-dione 3(9) which was then converted to 2, 4-dichloro6-iodoquinazoline 4(9) by refluxing with Phosphorous oxychloride. The 2-…
Number of citations: 3 www.researchgate.net
K Paul, A Sharma, V Luxami - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
… Compound 10 was almost ten and eleven fold more active than respective quinazoline (2-(2-Thieno)-4-[4-sulfonamido benzylamino]-6-iodoquinazoline) 8 also indicates the usefulness …
Number of citations: 77 www.sciencedirect.com
SES Abbas, NM Abdel-Gawad, RF George… - Journal of Molecular …, 2022 - Elsevier
… the synthesis of different 6-iodoquinazoline derivatives IX-XII … of pyrimidinone with 6-iodoquinazoline core through a … via synthesis of different 6-iodoquinazoline derivatives substituted at …
Number of citations: 2 www.sciencedirect.com
D Kang, H Zhang, Z Zhou, B Huang, L Naesens… - Bioorganic & Medicinal …, 2016 - Elsevier
… The intermediate 3-(benzyloxy)-6-iodoquinazoline-2,4(1H,3H)-dione (19) was obtained by ring closure of 18 with carbonyldimidazole (CDI) and 16 under the condition of sodium …
Number of citations: 45 www.sciencedirect.com
AA Bieberich, T Laitinen, K Maffuid, RO Fatig III… - Scientific Reports, 2022 - nature.com
… The encouraging results with the 6-iodoquinazoline led to the exploration of the 7-iodo based around 15. A fluoro at the distal ortho-position 38 showed no overall improvement, …
Number of citations: 4 www.nature.com

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